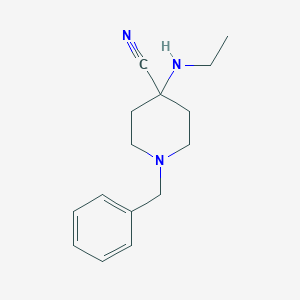

1-苄基-4-(乙基氨基)哌啶-4-碳腈

概览

描述

The focus of this discussion is on the compound "1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile," emphasizing its synthesis, molecular structure analysis, and chemical properties. This compound is part of a broader class of piperidine derivatives, which have been extensively studied for their diverse biological activities and chemical functionalities.

Synthesis Analysis

Piperidine derivatives, including compounds structurally related to "1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile," have been synthesized through various methods. For example, the synthesis of certain piperidine derivatives involves the introduction of benzyl and ethylamino groups, leading to compounds with significant anti-acetylcholinesterase activity, which hints at their potential as antidementia agents (Sugimoto et al., 1990). Another study described the synthesis of benzopyran and benzofuran derivatives with cytotoxic activities, showcasing the versatility of piperidine-based compounds in drug development (Maier & Wünsch, 2002).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile," is crucial for their chemical reactivity and biological activity. Studies on similar compounds have utilized spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR to characterize their structures, providing insights into their conformational preferences and electronic properties (Janani et al., 2020).

Chemical Reactions and Properties

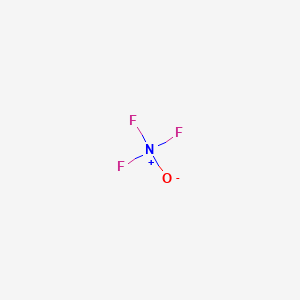

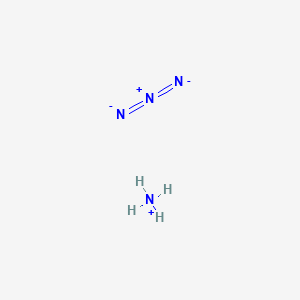

The chemical reactivity of "1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile" can be inferred from studies on similar compounds. Piperidine-mediated cyclization reactions have been developed to synthesize various functionalized derivatives, demonstrating the compound's versatility in forming complex structures (Zhang et al., 2021). Moreover, reactions involving piperidine derivatives with malononitrile and other active methylene compounds highlight the potential for synthesizing a wide range of novel compounds with diverse biological activities (Ukrainets et al., 2007).

科研应用

抗乙酰胆碱酯酶活性已合成1-苄基-4-(乙基氨基)哌啶-4-碳腈衍生物,并评估其抗乙酰胆碱酯酶(抗AChE)活性。在对位用臃肿的基团替代苄酰胺显著增加了活性,突显了其作为抗痴呆药物的潜力 (Sugimoto et al., 1990)。

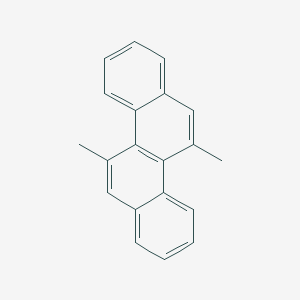

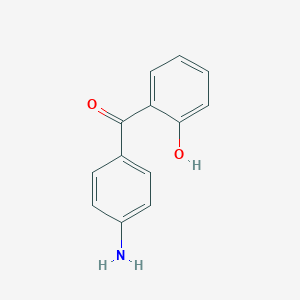

癌症治疗和DNA结合该化合物的某些衍生物对癌细胞,包括结肠癌,显示出强效的细胞毒活性。例如,相关衍生物3-氨基-1-(4-氟苯基)-1H-苯并[f]咔啉-2-碳腈(4c)在诱导结肠癌细胞系凋亡方面表现出有效性,并以沟槽结合模式与DNA相互作用 (Ahagh et al., 2019)。

分子对接研究已对1-苄基-4-(乙基氨基)哌啶-4-碳腈的衍生物进行了分子对接研究,针对雌激素和孕激素受体等特定受体。这种方法旨在预测这些化合物对乳腺癌等疾病中的重要靶点的活性 (Shirani et al., 2021)。

抗菌活性已研究了1-苄基-4-(乙基氨基)哌啶-4-碳腈的衍生物的抗菌活性。例如,嘧啶碳腈衍生物显示出诱导细菌细胞膜破裂和解体的潜力,暗示其用作抗菌剂 (Bhat & Begum, 2021)。

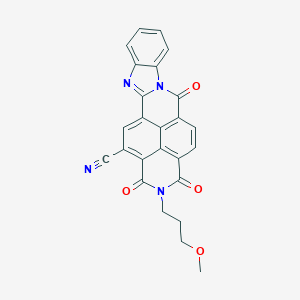

DNA检测的荧光探针已合成并表征了用哌啶取代的新型苯并咪唑并[1,2-a]喹啉作为DNA特异性荧光探针的潜力。这项研究表明了这些化合物在DNA的检测和分析中的应用 (Perin et al., 2011)。

未来方向

性质

IUPAC Name |

1-benzyl-4-(ethylamino)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-2-17-15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYMJCBIPUSGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145037 | |

| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile | |

CAS RN |

1024-16-4 | |

| Record name | 4-(Ethylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)